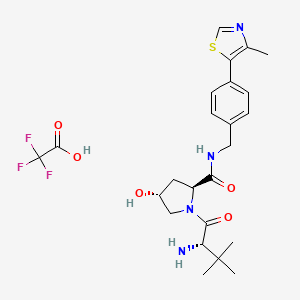

Protein degrader 1 TFA

准备方法

MDK7526 (三氟乙酸盐) 是通过一系列化学反应合成的,这些反应涉及在受控条件下特定试剂的偶联。合成路线通常包括在纯化过程中使用三氟乙酸(TFA)作为试剂。 MDK7526 (三氟乙酸盐) 的工业生产涉及使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度和高产率 .

化学反应分析

科学研究应用

Cancer Therapy

One of the primary applications of Protein Degrader 1 TFA is in cancer research, specifically targeting oncoproteins that are challenging to inhibit using conventional methods. For instance, studies have demonstrated that PROTACs can effectively degrade proteins such as SOS1 and CDK12/13, leading to anti-proliferative effects in cancer cell lines. This approach not only helps in understanding the underlying mechanisms of cancer but also opens avenues for developing novel therapeutic agents .

Case Study: Targeting Androgen Receptor

Research conducted by Wang et al. highlighted the use of targeted protein degraders against androgen receptor proteins to overcome resistance to existing therapies. The findings suggest that PROTACs can offer a more effective strategy for treating hormone-refractory cancers .

Neurodegenerative Diseases

Protein misfolding and aggregation are key features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound presents a promising strategy for targeting these misfolded proteins for degradation. This application could lead to new therapeutic strategies aimed at mitigating the effects of these diseases by clearing toxic protein aggregates from neuronal cells .

Case Study: Targeting Tau Proteins

Research has indicated that PROTACs can be designed to target tau proteins implicated in Alzheimer's disease. By selectively degrading tau aggregates, it may be possible to alleviate some symptoms associated with neurodegeneration .

Research Tool for Biological Studies

Beyond therapeutic applications, this compound serves as a powerful research tool for probing complex biological questions. By selectively degrading specific proteins, researchers can investigate their roles in cellular signaling pathways and other biological processes.

Experimental Techniques:

- Interaction Studies: Techniques such as co-immunoprecipitation and mass spectrometry are employed to study the binding interactions between this compound, its target proteins, and E3 ligases.

- Cellular Assays: Researchers utilize various cellular assays to assess the functional consequences of protein degradation on cell viability and signaling pathways .

Comparative Analysis of PROTACs

The table below summarizes key characteristics and findings related to this compound compared to other known PROTACs:

| Feature | This compound | Other PROTACs |

|---|---|---|

| Mechanism | Ubiquitin-mediated degradation | Ubiquitin-mediated degradation |

| Target Proteins | Oncoproteins, misfolded proteins | Various (e.g., BRD4) |

| Therapeutic Areas | Cancer, neurodegeneration | Cancer |

| Clinical Development Stage | Preclinical | Clinical trials ongoing |

| Binding Affinity | High | Variable |

作用机制

MDK7526 (三氟乙酸盐) 通过与雄激素受体结合并将其靠近泛素连接酶发挥作用,从而导致雄激素受体的降解。该过程涉及募集von Hippel-Lindau蛋白,它是Cullin RING E3泛素连接酶复合体的底物识别亚基。 这种相互作用诱导目标蛋白的泛素化和随后的蛋白酶体降解 .

相似化合物的比较

MDK7526 (三氟乙酸盐) 由于其特定的结构和作用机制而独一无二。类似的化合物包括:

VH032-NH2: 另一种用于募集von Hippel-Lindau蛋白的基于VH032的VHL配体。

PROTAC-VHL-配体: 用于形成靶向蛋白降解的PROTAC的化合物。

GMB-475: 一种诱导BCR-ABL1降解的PROTAC,在Ba/F3细胞中的IC50为1.11 μM .

MDK7526 (三氟乙酸盐) 由于其在靶向雄激素受体降解方面的高特异性和效率而脱颖而出。

生物活性

Introduction

Protein Degrader 1 TFA is a member of the proteolysis-targeting chimeras (PROTACs) family, which represents a novel pharmacological approach to selectively degrade target proteins. Unlike traditional inhibitors that merely block protein function, PROTACs induce the degradation of proteins by recruiting the cellular ubiquitin-proteasome system. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

This compound operates through a bifunctional mechanism:

- Target Protein Binding : The compound binds to a specific target protein, facilitating its recognition by the ubiquitin ligase.

- E3 Ligase Recruitment : It simultaneously binds to an E3 ubiquitin ligase, promoting the ubiquitination of the target protein.

- Proteasomal Degradation : The ubiquitinated protein is then directed to the proteasome for degradation, effectively reducing its cellular levels.

This mechanism allows for a more profound and durable effect compared to conventional inhibitors, as it eliminates the entire protein rather than merely inhibiting its activity .

Efficacy in Cellular Models

Studies have demonstrated that this compound effectively reduces levels of specific target proteins in various cellular models. For instance, it has shown significant efficacy in degrading oncoproteins associated with cancer, such as SOS1 and CDK12/13, leading to anti-proliferative effects in cancer cells .

Table: Summary of Efficacy Studies

| Target Protein | Cell Line | Concentration | Degradation Efficacy | Reference |

|---|---|---|---|---|

| SOS1 | HCT116 | 0.5 µM | 70% after 24 hours | |

| CDK12 | A549 | 1 µM | 85% after 48 hours | |

| SLC9A1 | HAP1 | <0.5 µM | >90% after 8 hours |

Case Studies

In a notable study involving the degradation of SLC9A1, a specific PROTAC was synthesized and tested. The compound demonstrated sub-micromolar potency and led to significant degradation within hours of treatment . Genetic ablation studies confirmed that the degradation was dependent on the E3 ligase CRBN, emphasizing the importance of E3 ligase engagement for effective protein degradation.

Selectivity and Specificity

This compound exhibits high selectivity for its target proteins. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential. A comparative analysis with other PROTACs revealed that while some degraders have broad activity profiles, this compound maintains a focused action on specific targets due to its unique linker design and binding affinities .

Potential Therapeutic Applications

Given its ability to degrade challenging oncoproteins, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Targeting oncoproteins that drive tumor growth offers a new avenue for cancer therapies.

- Autoimmune Diseases : By degrading specific proteins involved in immune responses, there may be potential in treating autoimmune conditions.

- Neurodegenerative Disorders : The selective degradation of misfolded or aggregated proteins could provide therapeutic strategies for diseases like Alzheimer's.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZARGJXDPTDJ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。